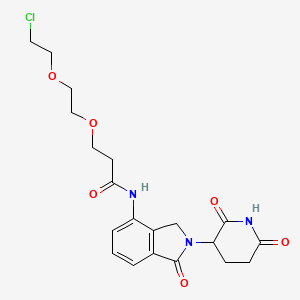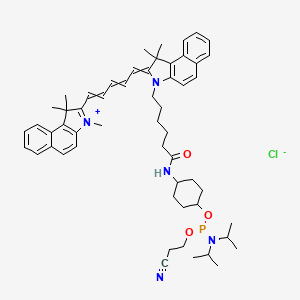
Cyanine5.5 phosphoramidite, 5'-terminal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5.5 phosphoramidite, 5’-terminal, is a fluorophore with an emission in the far-red range of the spectrum. This compound is particularly useful in multiplex quantitative polymerase chain reaction (qPCR) and is often utilized in commercial six-channel qPCR instruments. It can be used for the synthesis of 5’-labeled oligonucleotides by direct labeling in an oligonucleotide synthesizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine5.5 phosphoramidite, 5’-terminal, is synthesized through a series of chemical reactions involving the attachment of a phosphoramidite functional group to a secondary carbon atom. This structure provides extra stability against Arbuzov rearrangement, maintaining coupling performance over a longer storage time in oligonucleotide synthesizers compared to phosphoramidites derived from primary alcohols.
Industrial Production Methods
The industrial production of Cyanine5.5 phosphoramidite, 5’-terminal, involves the use of oligonucleotide synthesizers for direct labeling. The coupling time recommended for this process is approximately three minutes . The compound is then purified and stored under specific conditions to maintain its stability and efficacy.
Chemical Reactions Analysis
Types of Reactions
Cyanine5.5 phosphoramidite, 5’-terminal, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The phosphoramidite functional group reacts with nucleophiles to form stable phosphite triesters, which are subsequently oxidized to phosphates.
Common Reagents and Conditions
Common reagents used in the synthesis of Cyanine5.5 phosphoramidite, 5’-terminal, include acetonitrile as a diluent and ammonium hydroxide for deprotection . The coupling conditions typically involve a six-minute coupling time, and deprotection is recommended for 48 hours at 4°C or 24 hours at room temperature .
Major Products Formed
The major products formed from the reactions involving Cyanine5.5 phosphoramidite, 5’-terminal, are 5’-labeled oligonucleotides. These labeled oligonucleotides are used in various applications, including qPCR and near-infrared imaging .
Scientific Research Applications
Cyanine5.5 phosphoramidite, 5’-terminal, has a wide range of scientific research applications:
Chemistry: Used in the synthesis of labeled oligonucleotides for various analytical techniques.
Biology: Employed in multiplex qPCR for the detection and quantification of nucleic acids.
Medicine: Utilized in near-infrared imaging for diagnostic purposes.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of Cyanine5.5 phosphoramidite, 5’-terminal, involves its ability to emit fluorescence in the far-red range of the spectrum. This property makes it suitable for use in qPCR and near-infrared imaging. The phosphoramidite functional group provides stability and facilitates the coupling process during the synthesis of labeled oligonucleotides.
Comparison with Similar Compounds
Cyanine5.5 phosphoramidite, 5’-terminal, is part of the cyanine dye family, which includes Cyanine3, Cyanine5, and their analogues Cyanine3.5 and Cyanine5.5 . These compounds differ in the number of carbons in the conjugated polyene linkage. Cyanine5.5 phosphoramidite, 5’-terminal, is unique due to its emission in the far-red range and its stability against Arbuzov rearrangement.
List of Similar Compounds
Properties
Molecular Formula |
C55H71ClN5O3P |
|---|---|
Molecular Weight |
916.6 g/mol |
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
InChI Key |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


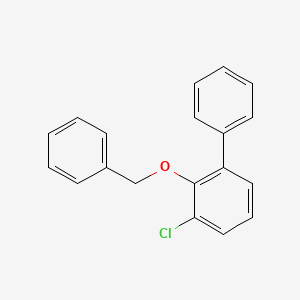
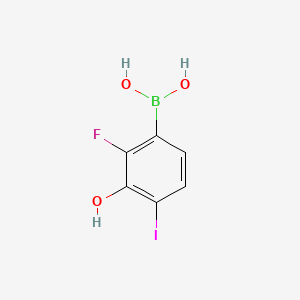
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
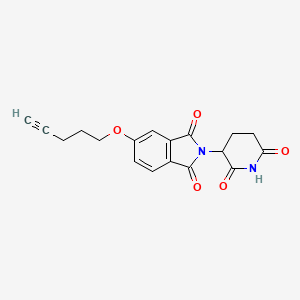


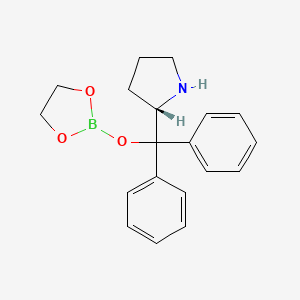
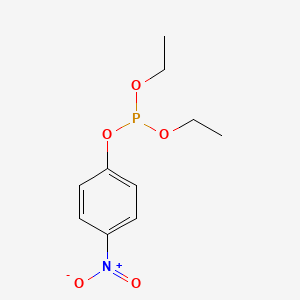
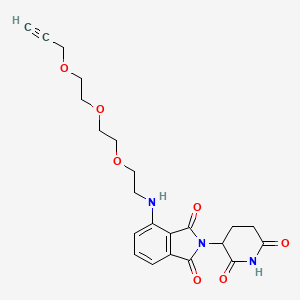
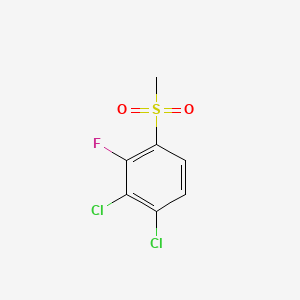

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
